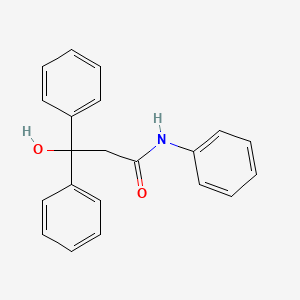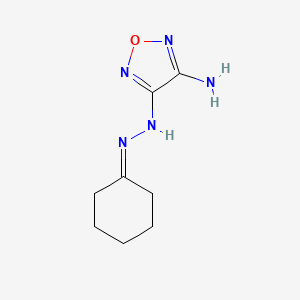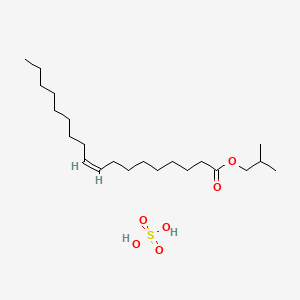
Einecs 231-946-4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isobutyl oleate, sulfated, is a chemical compound derived from the esterification of oleic acid with isobutanol, followed by sulfation. This compound is known for its surfactant properties, making it useful in various industrial applications, including as a leveling agent and dye dissolving agent .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of isobutyl oleate involves the esterification of oleic acid with isobutanol. This reaction typically uses an enzyme or biobased catalyst to facilitate the condensation process . The sulfation of isobutyl oleate can be achieved using sulfur trioxide amine/amide complexes or other sulfating agents like tributylsulfoammonium betaine . The reaction conditions often involve mild temperatures and the use of solvents to ensure complete conversion and high yields.
Industrial Production Methods
Industrial production of sulfated isobutyl oleate involves large-scale esterification and sulfation processes. The esterification is carried out in reactors with controlled temperatures and catalysts to optimize the reaction rate and yield. The sulfation step is performed using continuous flow reactors to ensure consistent product quality and high throughput .
Analyse Chemischer Reaktionen
Types of Reactions
Isobutyl oleate, sulfated, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfate group back to the hydroxyl group.
Substitution: The sulfate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or alcohols can replace the sulfate group.
Major Products
Oxidation: Sulfonic acids.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Isobutyl oleate, sulfated, has several scientific research applications:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in studies involving cell membrane interactions due to its surfactant properties.
Medicine: Investigated for its potential use in drug delivery systems and as an emulsifying agent in pharmaceutical formulations.
Wirkmechanismus
The mechanism of action of sulfated isobutyl oleate involves its surfactant properties. The sulfate group increases the compound’s hydrophilicity, allowing it to interact with both hydrophobic and hydrophilic substances. This dual interaction capability makes it effective in reducing surface tension and stabilizing emulsions. The molecular targets include cell membranes and other lipid structures, where it can alter membrane fluidity and permeability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Butyl oleate: Similar ester but without the sulfate group.
Ethyl oleate: Another ester of oleic acid with ethanol.
Polysorbates: Non-ionic surfactants with similar applications in biochemistry and pharmaceuticals.
Uniqueness
Sulfated isobutyl oleate is unique due to its sulfate group, which imparts distinct surfactant properties compared to non-sulfated esters. This makes it particularly effective in applications requiring strong emulsifying and solubilizing capabilities .
Eigenschaften
CAS-Nummer |
7779-99-9 |
|---|---|
Molekularformel |
C22H44O6S |
Molekulargewicht |
436.6 g/mol |
IUPAC-Name |
2-methylpropyl (Z)-octadec-9-enoate;sulfuric acid |
InChI |
InChI=1S/C22H42O2.H2O4S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(23)24-20-21(2)3;1-5(2,3)4/h11-12,21H,4-10,13-20H2,1-3H3;(H2,1,2,3,4)/b12-11-; |
InChI-Schlüssel |
XXLGTHUPNRRNRQ-AFEZEDKISA-N |
Isomerische SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OCC(C)C.OS(=O)(=O)O |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(C)C.OS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


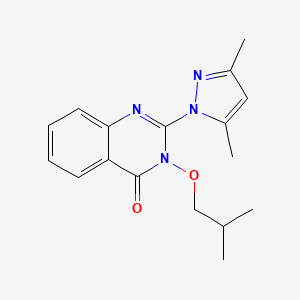
![Benzene, 1-(4-butylcyclohexyl)-4-[(4-methylphenyl)ethynyl]-](/img/structure/B14156289.png)
![11-(2-hydroxy-4-methylphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B14156306.png)
![3-(4-methylbenzyl)-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14156313.png)

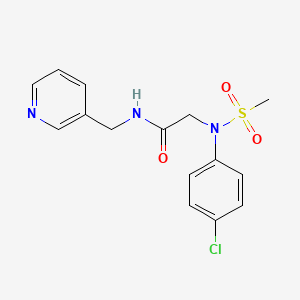
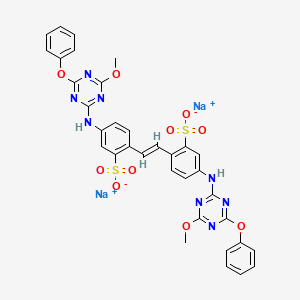
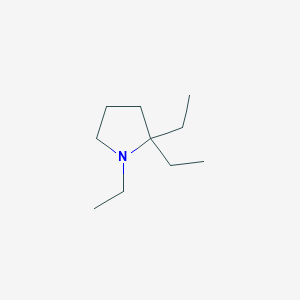
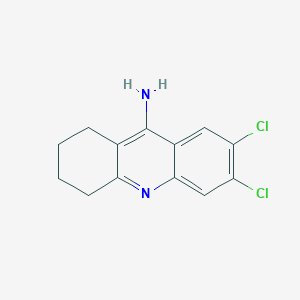
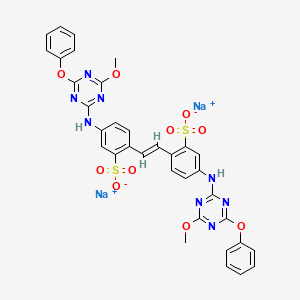
![1-(Azepan-1-ylmethylamino)-3-(12-methyl-1,4-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-9(16),10(15),11,13-tetraen-4-yl)propan-2-ol](/img/structure/B14156357.png)

